FXR Agonist Potency vs. GW4064
HEC96719 exhibits a 150-fold improvement in agonistic potency on FXR compared to the lead compound GW4064, as determined by a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This direct head-to-head comparison in a standardized biochemical assay quantifies the significant potency advantage of the tricyclic scaffold.
| Evidence Dimension | FXR Agonistic Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.37 nM |
| Comparator Or Baseline | GW4064 (EC50 reported as ~205 nM) |
| Quantified Difference | ~150-fold improvement |
| Conditions | Time-resolved fluorescence energy transfer (TR-FRET) assay |
Why This Matters
A 150-fold potency gain enables significantly lower effective concentrations in vitro, potentially reducing off-target effects and conserving valuable compound.
- [1] Zhang Y, Wang X, Wang Y, et al. Discovery of a tricyclic farnesoid X receptor agonist HEC96719, a clinical candidate for treatment of non-alcoholic steatohepatitis. Eur J Med Chem. 2022;230:114089. View Source
